N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
CAS No.: 1135205-44-5
Cat. No.: VC11914981
Molecular Formula: C23H26ClN3O5S
Molecular Weight: 492.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135205-44-5 |
|---|---|
| Molecular Formula | C23H26ClN3O5S |
| Molecular Weight | 492.0 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C23H25N3O5S.ClH/c1-3-25(4-2)7-8-26(22(27)15-5-6-17-18(11-15)29-10-9-28-17)23-24-16-12-19-20(31-14-30-19)13-21(16)32-23;/h5-6,11-13H,3-4,7-10,14H2,1-2H3;1H |
| Standard InChI Key | VZZBVRURAINFTA-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl |
| Canonical SMILES | CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl |
Introduction
Structural Analysis and Molecular Properties
Molecular Composition
The compound features a molecular formula of C₂₃H₂₆ClN₃O₅S and a molecular weight of 492.0 g/mol. Its IUPAC name reflects a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl) conjugated to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide group and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts .
Table 1: Key Functional Groups and Their Roles
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Formation of the Tricyclic Core: Cyclocondensation of thiophenol derivatives with epoxides or halides under basic conditions .
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Carboxamide Coupling: Reaction of the tricyclic amine with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride using a coupling agent (e.g., HATU).
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Diethylaminoethyl Functionalization: Alkylation of the secondary amine with 2-chloro-N,N-diethylethylamine .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Critical Reaction Parameters
Challenges in Purification
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The tricyclic core’s polarity necessitates chromatographic separation (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1).
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Hydrochloride salt crystallization from ethanol/water mixtures improves purity.
Biological Activity and Mechanisms
Table 3: Hypothesized Biological Targets
Comparative Efficacy
When compared to analogues like N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide hydrochloride, the benzodioxine moiety in this compound confers:
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Enhanced electronic delocalization, improving binding affinity.
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Reduced metabolic degradation due to steric hindrance.
Applications in Medicinal Chemistry
Lead Compound Development
The compound’s structural complexity positions it as a candidate for drug discovery programs targeting:
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Neurological Disorders: Modulation of neurotransmitter receptors.
Formulation Considerations
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